1-(3-ethoxy-4-methoxybenzyl)-4-(4-phenylcyclohexyl)piperazine
Description
1-(3-Ethoxy-4-methoxybenzyl)-4-(4-phenylcyclohexyl)piperazine is a piperazine derivative featuring a 3-ethoxy-4-methoxybenzyl group at the N1 position and a 4-phenylcyclohexyl substituent at the N4 position. Its design aligns with strategies to enhance lipophilicity and receptor-binding versatility, common in piperazine-based drug discovery .
Propriétés
IUPAC Name |
1-[(3-ethoxy-4-methoxyphenyl)methyl]-4-(4-phenylcyclohexyl)piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H36N2O2/c1-3-30-26-19-21(9-14-25(26)29-2)20-27-15-17-28(18-16-27)24-12-10-23(11-13-24)22-7-5-4-6-8-22/h4-9,14,19,23-24H,3,10-13,15-18,20H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGUNPVCMTRJRCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CN2CCN(CC2)C3CCC(CC3)C4=CC=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparaison Avec Des Composés Similaires
Structural and Functional Comparison with Analogous Piperazine Derivatives
Core Structural Variations
The compound’s uniqueness lies in its dual substitution pattern:
- N1 substituent : The 3-ethoxy-4-methoxybenzyl group introduces electron-donating alkoxy groups, modulating electronic properties and steric bulk.
- N4 substituent : The 4-phenylcyclohexyl group combines a rigid cyclohexane ring with a phenyl group, enhancing hydrophobic interactions compared to linear alkyl or arylpiperazine derivatives.
Key analogues and their distinguishing features (Table 1):
Pharmacological and Biochemical Comparisons
- Cytotoxicity : Derivatives like 1-(4-chlorobenzhydryl)piperazine () exhibit potent cytotoxicity (IC50: 2–10 μM) against liver, breast, and colon cancer lines. The target compound’s 4-phenylcyclohexyl group may confer similar or enhanced activity due to increased membrane permeability, though experimental validation is needed .
- Receptor Affinity : Compounds with arylalkyl N4 substituents (e.g., 3-phenylpropyl in GBR-12909) show high affinity for neurotransmitter transporters (e.g., dopamine, serotonin). The target’s 4-phenylcyclohexyl group may similarly target GPCRs or ion channels but with distinct selectivity .
- Enzyme Inhibition : Analogues like 1-(phenylsulfonyl)-4-(piperazin-1-yl)-1H-indole derivatives () inhibit BACE1 (IC50: ~20 mM), suggesting that bulky N4 groups (e.g., 4-phenylcyclohexyl) could enhance binding to large enzymatic pockets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
